molecular formula C6H6N2O3 B188116 2-Hydroxy-5-methyl-3-nitropyridine CAS No. 7464-14-4

2-Hydroxy-5-methyl-3-nitropyridine

Cat. No. B188116
CAS RN: 7464-14-4
M. Wt: 154.12 g/mol
InChI Key: QAINEQVHSHARMD-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-3-nitropyridine is a compound with the molecular formula C6H6N2O3 . It is an industrially important nitropyridine derivative .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, forming the N-nitropyridinium ion . When reacted with SO2/HSO3- in water, 3-nitropyridine is obtained . For the synthesis of 3-hydroxy-2-nitropyridine, a mixture of 3-hydroxypyridine, ethyl acetate, KNO3, and acetic anhydride is heated at 45°C .


Molecular Structure Analysis

The molecular structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine have been investigated using Hartree-Fock and Density Functional Theory (DFT) using standard B3LYP functional and 6-311G (d) and 6-311G (3d,2p) basis sets .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Hydroxy-5-methyl-3-nitropyridine has a molecular weight of 154.12 g/mol . It has a melting point of 179 °C (dec.) . It is soluble in Dimethylformamide .

Scientific Research Applications

  • Preparation of 2-Chloro-5-methyl-3-nitropyridine

    • Field : Organic Chemistry
    • Application Summary : 2-Hydroxy-5-methyl-3-nitropyridine is used in the preparation of 2-chloro-5-methyl-3-nitropyridine .
    • Method of Application : This involves a chlorination process using thionyl chloride .
    • Results : The outcome of this process is the production of 2-chloro-5-methyl-3-nitropyridine .
  • Preparation of Proteasome Inhibitors

    • Field : Biochemistry
    • Application Summary : 2-Hydroxy-5-methyl-3-nitropyridine is used in the preparation of proteasome inhibitors containing 5-methylpyridin-2 (1 H)-one moiety .
    • Method of Application : The specific method of application is not mentioned, but it involves the use of 2-Hydroxy-5-methyl-3-nitropyridine in the synthesis process .
    • Results : The result is the production of proteasome inhibitors, which have potential therapeutic applications .

Safety And Hazards

Safety measures for handling 2-Hydroxy-5-methyl-3-nitropyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

2-Hydroxy-5-methyl-3-nitropyridine may be used in the preparation of 2-chloro-5-methyl-3-nitropyridine via chlorination, using thionyl chloride . It may also be used in preparing proteasome inhibitors containing 5-methylpyridin-2(1H)-one moiety .

properties

IUPAC Name

5-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAINEQVHSHARMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323215
Record name 2-Hydroxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Hydroxy-5-methyl-3-nitropyridine

CAS RN

7464-14-4
Record name 7464-14-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403369
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-methyl-3-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
HJ Singh, P Srivastava - 2009 - nopr.niscpr.res.in
… Recently, a spectroscopic study of a substituted pyridine (2-hydroxy-5-methyl-3-nitropyridine) has been made12 and its various vibrational modes have been assigned using a …
Number of citations: 14 nopr.niscpr.res.in
M Karnan, V Balachandran, M Murugan - Spectrochimica Acta Part A …, 2012 - Elsevier
… Thus complete vibrational assignments have been made available for 2-hydroxy-5-methyl-3-nitropyridine for the first time using the frequencies obtained from the FT-IR and FT-Raman …
Number of citations: 31 www.sciencedirect.com
DT Zhang, LY Huo - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
… The title compound was prepared by the chlorination of 2-hydroxy-5-methyl-3-nitropyridine … The title compound was synthesized by the reaction of 2-hydroxy-5-methyl-3-nitropyridine (…
Number of citations: 1 scripts.iucr.org
B Sharma, MK Yadav, MK Singh - Archives of Applied Science …, 2011 - researchgate.net
… Recently, a spectroscopic study of a substituted pyridine (2-hydroxy-5-methyl-3-nitropyridine) has been made and its various vibrational modes have been assigned using a simplified …
Number of citations: 2 www.researchgate.net
AB Sawant, CH Gill, RS Nirwan - 2012 - nopr.niscpr.res.in
… An OH stretching frequency25 at 3314 cm−1 has been assigned theoretically and experimentally at this frequency, is reported26 at 3355 cm−1 for 2-hydroxy-5-methyl-3-nitropyridine. A …
Number of citations: 22 nopr.niscpr.res.in
S Koçoğlu, Z Hayvalı, H Ogutcu, O Atakol - Journal of Inclusion …, 2022 - Springer
… The nitropyridine derivatives (3-hydroxy-2-nitropyridine; 2-hydroxy-3-nitropyridine; 2-hydroxy-5-nitropyridine; 2-hydroxy-5-methyl-3-nitropyridine) (2.0 mmol) in DMF was added slowly. …
Number of citations: 5 link.springer.com
JS Al-Otaibi - SpringerPlus, 2015 - springerplus.springeropen.com
2-amino pyridine derivatives have attracted considerable interest because they are useful precursors for the synthesis of a variety of heterocyclic compounds possessing a medicinal …
Number of citations: 11 springerplus.springeropen.com
BT Xin, G de Bruin, JW Plomp, BI Florea… - European Journal of …, 2016 - Wiley Online Library
… Methyl (RS)-4-Methyl-2-[5-methyl-3-nitro-2-oxopyridin-1(2H)-yl]pentanoate (21): 2-Hydroxy-5-methyl-3-nitropyridine (1.4 g, 8.9 mmol) was dissolved in dried DMF (40 mL) at 0 C. NaH (…
Y Kaya, I Kucuk, AA Kaya - Physics and Chemistry of Liquids, 2020 - Taylor & Francis
In this study, the conformational, spectroscopic, optical, physicochemical and molecular docking studies of two oxime molecules, namely 4-methoxy-benzaldehyde oxime (mboH) and 4-…
Number of citations: 2 www.tandfonline.com
B Adnadjevic, N Lazarevic, J Jovanovic - Applied Surface Science, 2010 - Elsevier
The isothermal kinetics of nicotine desorption from silicon dioxide (SiO 2 ) was investigated. The isothermal thermogravimetric curves of nicotine at temperatures of 115C, 130C and 152…
Number of citations: 8 www.sciencedirect.com

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